molecular formula C12H21NO4 B2850517 3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate CAS No. 2375250-89-6

3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate

Cat. No.: B2850517
CAS No.: 2375250-89-6
M. Wt: 243.303
InChI Key: KFIBHHMLIVIKNW-RKDXNWHRSA-N
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Description

3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate is a chiral compound. It's primarily noted for its application as a chemical building block in organic synthesis and pharmaceutical research. The unique structural features of this compound—particularly the presence of two distinct ester groups attached to a pyrrolidine ring—confer specific reactivity and steric properties that make it valuable for creating complex molecular architectures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate typically involves the esterification of 3,4-pyrrolidinedicarboxylic acid with tert-butyl alcohol and ethanol. The general approach follows these steps:

  • Acid Activation: Activation of 3,4-pyrrolidinedicarboxylic acid by transforming it into an acid chloride using reagents such as thionyl chloride or oxalyl chloride.

  • Esterification: Subsequent esterification with tert-butyl alcohol and ethanol in the presence of a base like pyridine to form the desired diester.

Industrial Production Methods

Industrial production methods involve large-scale esterification reactions under controlled conditions to ensure high yields and purity. Solvents like dichloromethane may be used to facilitate the reaction and assist in product isolation. Process optimization focuses on reaction time, temperature, and the molar ratio of reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Oxidative cleavage of the pyrrolidine ring can yield smaller carboxylic acid derivatives.

  • Reduction: Reduction can lead to the formation of corresponding alcohols if the ester groups are targeted.

  • Substitution: Nucleophilic substitution reactions may occur at the ester groups, enabling the formation of diverse derivatives.

Common Reagents and Conditions

  • Oxidation: Use of strong oxidants like potassium permanganate or chromium trioxide.

  • Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

  • Substitution: Utilization of nucleophiles such as amines or alkoxides under basic conditions.

Major Products

  • Oxidation Products: Corresponding pyrrolidine dicarboxylic acids or smaller chain carboxylic acids.

  • Reduction Products: Alcohol derivatives of the original esters.

  • Substitution Products: A range of substituted pyrrolidine esters, dependent on the nucleophile employed.

Scientific Research Applications

3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate finds diverse applications:

  • In Chemistry: As an intermediate in organic synthesis, providing a chiral scaffold for the construction of complex molecules.

  • In Biology: Serving as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands.

  • In Medicine: Being studied for potential use in drug development, particularly in the design of molecules with specific stereochemical requirements.

  • In Industry: Utilized in the manufacture of specialty chemicals, including agrochemicals and polymers.

Mechanism of Action

The compound's mechanism of action largely depends on the specific context of its application:

  • Molecular Targets: When used in drug development, it can interact with enzymes or receptors, influencing their function.

  • Pathways Involved: The pathways affected can vary but may include inhibition or activation of biological processes, resulting in therapeutic effects.

Comparison with Similar Compounds

3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate stands out due to its unique combination of tert-butyl and ethyl ester groups. Similar compounds include:

  • 3-O-Methyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate: Differing by the ester moiety, which may result in varying reactivity and steric properties.

  • 3-O-Tert-butyl 4-O-propyl (3S,4S)-pyrrolidine-3,4-dicarboxylate: Possessing a longer alkyl chain, potentially affecting its solubility and interaction with other molecules.

Each compound's distinct structural characteristics provide unique advantages in synthetic and research applications, highlighting the importance of this compound in fields requiring precise stereochemical control.

Properties

IUPAC Name

3-O-tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-16-10(14)8-6-13-7-9(8)11(15)17-12(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIBHHMLIVIKNW-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H]1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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